Benzoxazole, 2-((4-bromophenyl)methyl)-5-chloro- Benzoxazole, 2-((4-bromophenyl)methyl)-5-chloro-
Brand Name: Vulcanchem
CAS No.: 102394-37-6
VCID: VC18842217
InChI: InChI=1S/C14H9BrClNO/c15-10-3-1-9(2-4-10)7-14-17-12-8-11(16)5-6-13(12)18-14/h1-6,8H,7H2
SMILES:
Molecular Formula: C14H9BrClNO
Molecular Weight: 322.58 g/mol

Benzoxazole, 2-((4-bromophenyl)methyl)-5-chloro-

CAS No.: 102394-37-6

Cat. No.: VC18842217

Molecular Formula: C14H9BrClNO

Molecular Weight: 322.58 g/mol

* For research use only. Not for human or veterinary use.

Benzoxazole, 2-((4-bromophenyl)methyl)-5-chloro- - 102394-37-6

Specification

CAS No. 102394-37-6
Molecular Formula C14H9BrClNO
Molecular Weight 322.58 g/mol
IUPAC Name 2-[(4-bromophenyl)methyl]-5-chloro-1,3-benzoxazole
Standard InChI InChI=1S/C14H9BrClNO/c15-10-3-1-9(2-4-10)7-14-17-12-8-11(16)5-6-13(12)18-14/h1-6,8H,7H2
Standard InChI Key UUCVQIQOMQYYQD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CC2=NC3=C(O2)C=CC(=C3)Cl)Br

Introduction

Structural Identification and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 2-[(4-bromophenyl)methyl]-5-chloro-1,3-benzoxazole, reflecting its benzoxazole core substituted with a 4-bromobenzyl group at position 2 and a chlorine atom at position 5 . Its molecular formula is C₁₄H₉BrClNO, with a molecular weight of 339.59 g/mol .

Structural Features

The compound consists of a benzoxazole ring (a fused benzene and oxazole system) modified by two substituents:

  • A 4-bromobenzyl group (-CH₂C₆H₄Br) at position 2, introducing steric bulk and potential sites for electrophilic substitution.

  • A chlorine atom at position 5, which enhances electron-withdrawing effects and influences reactivity .

Physicochemical Properties

Physical State and Stability

While experimental data on this specific compound remains limited, analogous benzoxazole derivatives typically appear as crystalline solids at room temperature. The presence of bromine and chlorine atoms suggests moderate stability under standard conditions, with decomposition likely above 300°C .

Nuclear Magnetic Resonance (NMR)

  • Benzoxazole protons: Aromatic protons in the range δ 7.2–8.0 ppm .

  • Bromophenylmethyl group: A benzylic CH₂ group near δ 4.0–4.5 ppm and aromatic protons at δ 7.3–7.6 ppm .

Mass Spectrometry

The exact mass is calculated as 337.950 Da (for C₁₄H₉BrClNO), with a base peak likely corresponding to the bromophenylmethyl fragment .

Synthetic Routes and Optimization

Retrosynthetic Analysis

The compound can be synthesized through two primary strategies:

  • Substitution at the benzoxazole C2 position using a 4-bromobenzyl halide.

  • Cyclization of ortho-aminophenol derivatives with appropriate carbonyl precursors .

Reported Synthesis Protocols

While no direct synthesis of this compound is documented, analogous methods from the literature provide guidance:

Smiles Rearrangement Approach

A study by Kumar et al. demonstrated the use of 3-(bromomethyl)aniline in benzoxazole functionalization :

  • React 5-chloro-1,3-benzoxazole with 4-bromobenzyl bromide in DMF.

  • Use K₂CO₃ as a base at 70°C for 2 hours.

  • Purify via column chromatography (Hexane/EtOAc) .

Key Reaction Parameters

ParameterValue
Temperature70°C
Reaction Time2 hours
BaseK₂CO₃ (2 equiv)
SolventDMF
Yield~75% (estimated)

Applications and Biological Relevance

Pharmaceutical Intermediate

Benzoxazoles are known for antimicrobial and anticancer activities. The chlorine and bromine substituents in this compound may enhance binding to biological targets such as kinases or DNA topoisomerases .

Materials Science Applications

The rigid benzoxazole core and halogen substituents make this compound a candidate for:

  • Liquid crystal precursors

  • Organic light-emitting diode (OLED) materials

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